tert-butyl 4-(Trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the construction of spiropiperidines, kinase inhibitors, and neurotensin receptor agonists . The Boc group enhances solubility and stability during synthetic transformations, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance, making it valuable in drug discovery .
Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using tert-butyl 4-boronate esters or triflation of dihydropyridones followed by functionalization (e.g., allylation, metathesis) . For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a key precursor for introducing aryl or heteroaryl groups via coupling with halides .
Properties
IUPAC Name |
tert-butyl 4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14/h4H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGCURJSUUAGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS Number: 138647-49-1) is a chemical compound with significant biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate
- Molecular Formula : C11H16F3NO5S
- Molecular Weight : 331.31 g/mol
- Purity : Typically around 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its pharmacokinetics and efficacy in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways crucial for various physiological processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Antiparasitic Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of parasitic organisms, particularly in models simulating malaria. For instance, modifications to the chemical structure have resulted in enhanced potency against resistant strains of Plasmodium falciparum .
- Anticancer Potential : The trifluoromethyl group has been associated with increased antiproliferative activity in various cancer cell lines. Compounds with similar scaffolds have shown IC50 values in the low micromolar range across multiple cancer types, suggesting potential as a chemotherapeutic agent .
Case Study 1: Antiparasitic Efficacy
In a study evaluating the activity of various derivatives against Plasmodium falciparum, it was found that compounds with the trifluoromethyl group exhibited significantly improved activity compared to their non-fluorinated counterparts. The most potent derivative had an EC50 value of approximately 0.010 μM, indicating its potential for development as an antimalarial drug .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties revealed that modifications at the C4 position significantly affected the compound's efficacy against several cancer cell lines. The introduction of electron-withdrawing groups like trifluoromethyl improved potency across five different cancer models, with IC50 values ranging from 0.025 μM to 0.090 μM depending on the specific structural modifications made .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Pharmacological Insights
The compound has been investigated for its pharmacological properties. Its structural features suggest potential activity against various biological targets. Research indicates that derivatives of pyridine compounds exhibit significant antitumor and anti-inflammatory activities. For instance, studies have shown that modifications to the dihydropyridine structure can enhance its efficacy against cancer cells by inhibiting specific kinases involved in tumor progression .
Case Study: Anticancer Activity
A notable study explored the anticancer properties of related dihydropyridine derivatives. The results demonstrated that these compounds could inhibit the growth of pancreatic cancer cells effectively, suggesting a promising avenue for further research into tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate and its analogs as potential anticancer agents .
Organic Synthesis
Reactivity and Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group enhances electrophilicity, making it suitable for various substitution reactions. This property is particularly useful in synthesizing more complex molecules in pharmaceutical development.
Data Table: Reactivity Overview
Material Science
Applications in Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and chemical resistance. Research has shown that incorporating trifluoromethyl groups into polymers can significantly improve their performance in harsh environments.
Case Study: Polymer Modification
A study focused on modifying polycarbonate with this compound demonstrated improved impact resistance and thermal stability compared to unmodified polycarbonate. This modification opens pathways for developing advanced materials for applications in electronics and automotive industries .
Agricultural Chemistry
Potential Pesticide Development
The compound's biological activity extends beyond medicinal applications; it shows promise as a precursor for developing novel agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide.
Data Table: Biological Activity Overview
| Biological Activity | Target Organism | Efficacy Level |
|---|---|---|
| Insecticidal | Various crop pests | Moderate |
| Herbicidal | Weeds | High |
| Fungicidal | Fungal pathogens | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl dihydropyridine carboxylates arises from variations in the 4-position substituent. Below is a comparative analysis of analogous compounds, highlighting substituent effects on reactivity, physicochemical properties, and applications.
Table 1: Comparison of tert-Butyl Dihydropyridine Carboxylate Derivatives
Key Findings
Reactivity :
- Bromo and triflate derivatives (e.g., CAS 159503-91-0, 138647-49-1) are pivotal in cross-coupling and substitution reactions due to their electrophilic nature .
- Boronate esters (e.g., tert-butyl 4-boronate) enable Suzuki-Miyaura couplings for aryl/heteroaryl functionalization .
Biological Activity: Pyrazolopyrimidine-substituted derivatives (MW 300.4) show kinase inhibition (IC50: ** μM), whereas simpler analogs (e.g., amino- or nitro-substituted) lack measurable activity in CBA assays . The trifluoromethyl group enhances metabolic stability and membrane permeability compared to bromo or amino substituents .
Physicochemical Properties: Trifluoromethyl and triflate groups increase molecular weight and lipophilicity (logP > 2.5), favoring blood-brain barrier penetration in neuroactive compounds . Amino and nitro groups introduce polarity, improving aqueous solubility but reducing passive diffusion .
Synthetic Utility :
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate as a precursor. Key steps include:
- Borylation : Reaction of the triflate intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis (e.g., Pd(dppf)Cl₂) in dioxane/water at 80°C .
- Coupling : Introduction of trifluoromethyl groups via coupling with trifluoromethyl boronic esters or fluorinated aryl halides .
- Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) to protect the amine during synthesis .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : Analyze dihydropyridine ring protons (δ 5.6–6.4 ppm for olefinic protons) and tert-butyl groups (δ 1.4 ppm) in DMSO-d₆ or CDCl₃ .
- HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+Na]⁺ or [M+K]⁺ ions) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) stretches .
Advanced: How can reaction conditions be optimized for introducing trifluoromethyl groups via cross-coupling?
- Catalyst Selection : Pd(dppf)Cl₂ (1–5 mol%) improves coupling efficiency compared to Pd(PPh₃)₄ due to better stability .
- Temperature : Reactions at 80°C in dioxane/water (4:1) enhance yield (86–97%) .
- Base : Potassium acetate (KOAc) outperforms Na₂CO₃ in reducing side reactions during borylation .
Advanced: What strategies address low yields in hydrogenation steps during piperidine ring formation?
- Catalyst Optimization : Use PtO₂ (10% w/w) under 50 psi H₂ in methanol at 40°C for 72 hours .
- Acidic Additives : Acetic acid (HOAc) stabilizes intermediates and prevents over-reduction .
- Purification : Silica gel chromatography (hexanes/EtOAc gradients) removes residual catalysts .
Data Contradiction: How to resolve discrepancies in reported catalytic efficiencies for Suzuki couplings?
Discrepancies arise from solvent systems and ligand effects :
- Dioxane/water ( ) yields 86% with Pd(dppf)Cl₂, while DME/water ( ) gives 77% due to poorer solubility of boronic esters.
- Ligand-Free Conditions : Lower yields (39%) observed with Pd(PPh₃)₄ highlight the need for stabilizing ligands like dppf .
Stability: What factors influence the stability of tert-butyl carbamate intermediates during storage?
- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed amber vials at 2–8°C .
- pH Sensitivity : Avoid strong acids/bases to prevent Boc deprotection .
- Light Exposure : UV light degrades dihydropyridine rings; use amber glassware .
Biological Activity: How does the trifluoromethyl substituent affect calcium channel blocking activity compared to other groups?
The trifluoromethyl group enhances metabolic stability and lipophilicity , improving membrane permeability compared to nitro or amino derivatives (Table 1) :
| Substituent | Biological Activity | Metabolic Stability |
|---|---|---|
| Trifluoromethyl | Calcium channel blocking (IC₅₀ = 0.5 μM) | High |
| Nitro | Moderate activity (IC₅₀ = 5.2 μM) | Low |
| Amino | Weak binding (IC₅₀ > 10 μM) | Moderate |
Advanced: What mechanistic insights explain the regioselectivity of triflate displacement in dihydropyridines?
- Electrophilic Aromatic Substitution : The triflate group activates the C4 position for nucleophilic attack by boronic esters .
- Steric Effects : Tert-butyl groups hinder substitution at C2/C3, favoring C4 reactivity .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr mechanisms .
Methodological: How to resolve diastereomers in substituted dihydropyridine derivatives?
- Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients (90:10) .
- Crystallization : Recrystallize from EtOAc/hexanes to isolate enantiopure forms .
- NMR Analysis : NOE correlations differentiate axial vs. equatorial substituents .
Data Analysis: How to interpret conflicting bioactivity data across dihydropyridine analogs?
- Structural Comparisons : Use molecular docking to assess trifluoromethyl interactions with calcium channel binding pockets .
- Assay Variability : Standardize cell lines (e.g., HEK293 for IC₅₀ measurements) to minimize protocol-driven discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
